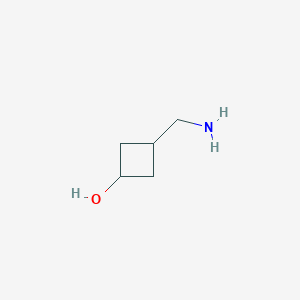![molecular formula C12H15N3O2 B173748 Ácido 1H-pirrolo[2,3-b]piridina-1-carboxílico, 4-amino-, éster 1,1-dimetil-etílico CAS No. 173898-20-9](/img/structure/B173748.png)
Ácido 1H-pirrolo[2,3-b]piridina-1-carboxílico, 4-amino-, éster 1,1-dimetil-etílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester is a heterocyclic compound with significant interest in medicinal chemistry. This compound is known for its potential as a pharmacophore in drug design, particularly in targeting various biological pathways.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways, particularly in cancer research.
Medicine: Potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound inhibits the FGFRs, thereby disrupting their normal function . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound interferes with this process, inhibiting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
In intravenous dosing, one study showed high total clearance . In oral dosing, it resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester interacts with various enzymes and proteins. It has been reported to exhibit potent inhibitory activity against the fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types .
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This is followed by functional group modifications to introduce the carboxylic acid and amino groups. The final step involves esterification with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Comparación Con Compuestos Similares
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester
Comparison: 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester is unique due to its specific functional groups, which confer distinct biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
tert-butyl 4-aminopyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBSQUGWTCZTRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
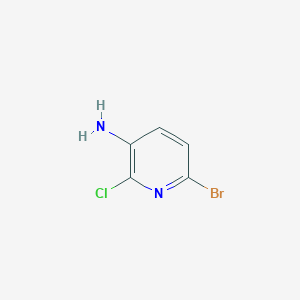

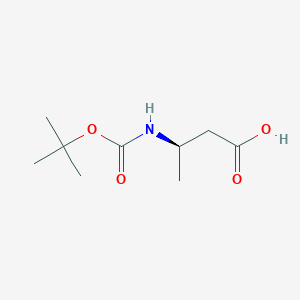
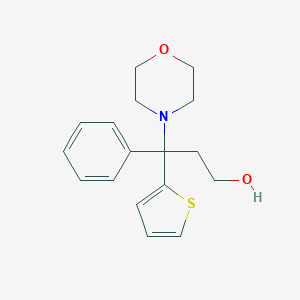

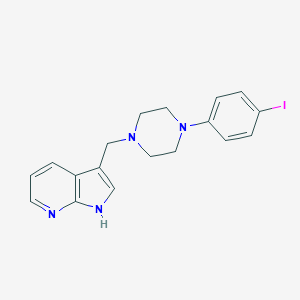
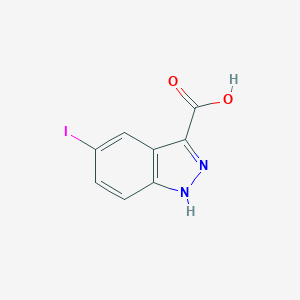

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

